Zinterol

Vue d'ensemble

Description

Zinterol est un agoniste bêta-adrénergique, ce qui signifie qu'il stimule les récepteurs bêta-adrénergiques dans l'organisme. Sa structure est basée sur le sotérenol (un antiarythmique) et la phentermine . This compound est connu pour sa capacité à augmenter les niveaux d'AMP cyclique dans les cellules, ce qui joue un rôle crucial dans divers processus physiologiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Zinterol peut être synthétisé par une série de réactions chimiques impliquant les matières premières appropriéesLes conditions de réaction, telles que la température, la pression et les solvants, sont soigneusement contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de Production Industrielle

Dans les milieux industriels, this compound est produit à l'aide de réacteurs chimiques à grande échelle. Le processus implique les mêmes étapes de base que la synthèse en laboratoire, mais il est optimisé pour l'efficacité et le rendement. L'utilisation de catalyseurs et de techniques de purification avancées garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

Zinterol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, conduisant à différents dérivés.

Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et Conditions Communs

Les réactifs courants utilisés dans les réactions de this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le solvant, sont choisies en fonction de la réaction souhaitée .

Principaux Produits Formés

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire différents alcools .

Applications de Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Employé dans des études impliquant la signalisation cellulaire et la pharmacologie des récepteurs.

Industrie : Utilisé dans le développement de nouveaux agonistes bêta-adrénergiques et de composés apparentés.

Mécanisme d'Action

This compound exerce ses effets en se liant aux récepteurs bêta-adrénergiques, en particulier aux sous-types bêta-2 et bêta-3. Cette liaison active la voie du récepteur couplé aux protéines G, ce qui entraîne une augmentation des niveaux d'AMP cyclique dans la cellule. Les niveaux élevés d'AMP cyclique activent ensuite la protéine kinase A, qui phosphoryle diverses protéines cibles, entraînant des réponses physiologiques telles qu'une augmentation de la fréquence cardiaque et une bronchodilatation .

Applications De Recherche Scientifique

Zinterol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and cyclic AMP signaling pathways.

Biology: Employed in studies involving cell signaling and receptor pharmacology.

Medicine: Investigated for its potential therapeutic effects in conditions like heart failure and asthma.

Industry: Utilized in the development of new beta-adrenergic agonists and related compounds.

Mécanisme D'action

Zinterol exerts its effects by binding to beta-adrenergic receptors, specifically the beta-2 and beta-3 subtypes. This binding activates the G-protein-coupled receptor pathway, leading to an increase in cyclic AMP levels within the cell. The elevated cyclic AMP levels then activate protein kinase A, which phosphorylates various target proteins, resulting in physiological responses such as increased heart rate and bronchodilation .

Comparaison Avec Des Composés Similaires

Composés Similaires

Soterenol : Un agent antiarythmique avec une structure de base similaire à celle de Zinterol.

Phentermine : Un stimulant qui présente des similitudes structurelles avec this compound.

Salbutamol : Un agoniste bêta-2 adrénergique utilisé pour traiter l'asthme.

Unicité de this compound

This compound est unique en raison de sa forte puissance et de son efficacité au niveau du récepteur bêta-3 adrénergique, ce qui en fait un outil précieux dans la recherche impliquant ce sous-type de récepteur. Sa capacité à augmenter les niveaux d'AMP cyclique plus efficacement que certains autres agonistes bêta-adrénergiques met en évidence son potentiel dans diverses applications scientifiques et médicales .

Activité Biologique

Zinterol, a selective beta-2 adrenergic receptor (β2-AR) agonist, has garnered attention in pharmacological research due to its significant biological activities, particularly in cardiovascular and behavioral contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant case studies.

This compound primarily acts as an agonist at β2-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding to these receptors, this compound stimulates adenylate cyclase activity, leading to increased levels of cyclic AMP (cAMP) within cells. This cascade activates protein kinase A (PKA), resulting in various downstream effects including modulation of ion channels and enhancement of cardiac contractility.

Key Findings:

- Inotropic Effects : this compound has been shown to induce positive inotropic effects in cardiac myocytes by increasing intracellular calcium concentrations () through β2-AR signaling pathways. In studies with adult rat ventricular myocytes, this compound application resulted in a significant increase in contraction amplitude when cholesterol-depleting agents were used to disrupt caveolae structures that compartmentalize β2-AR signaling .

- Calcium Current Modulation : In murine studies, this compound enhanced L-type calcium current () by approximately 19% in wild-type myocytes. This effect was markedly increased following the inhibition of Gi proteins, suggesting a complex interaction between β1- and β2-adrenergic signaling pathways .

Physiological Effects

This compound's physiological effects extend beyond cardiac muscle to behavioral modifications and metabolic processes.

Cardiovascular Effects

This compound's activation of β2-ARs leads to:

- Increased Contractility : Enhanced myocardial contractility and relaxation rates were observed with this compound treatment in cholesterol-depleted myocytes .

- Lusitropic Effects : The drug also affects lusitropy (the rate of myocardial relaxation), contributing to improved diastolic function under certain conditions.

Behavioral Effects

Research has indicated that this compound influences behavior in animal models:

- Locomotor Activity : In rats, this compound reduced locomotor activity in a dose-dependent manner, with significant effects noted at doses ranging from 0.3 to 10 mg/kg. These effects were antagonized by propranolol, confirming the involvement of β-adrenergic receptors .

- Reinforcement Behavior : Under differential-reinforcement-of-low-rate schedules, this compound decreased response rates while increasing reinforcement rates, highlighting its potential influence on motivation and reward pathways .

Case Studies

Several studies have provided insights into the biological activity of this compound:

Propriétés

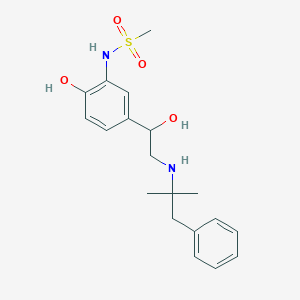

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBCFFLVLOPYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38241-28-0 (hydrochloride) | |

| Record name | Zinterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70865845 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37000-20-7 | |

| Record name | Zinterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37000-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7167N7AJJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zinterol?

A1: this compound (1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoro-methyl-2-imidazolyl)phenoxy]-2-propanol) is a synthetic compound that acts as a β2-adrenergic receptor (β2-AR) agonist. []

Q2: How does this compound interact with its target?

A2: this compound binds to β2-adrenergic receptors (β2-ARs) on the surface of cells. This binding activates the receptor, initiating a cascade of intracellular signaling events. [, ]

Q3: What are the downstream effects of this compound binding to β2-ARs?

A3: this compound's downstream effects depend on the cell type and species. Some common effects include:

- Increased cAMP production: In many cell types, β2-AR activation by this compound stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels. This effect is mediated by the Gs protein. [, , , ]

- Modulation of ion channels: this compound can modulate various ion channels, including L-type calcium channels (ICa,L), leading to changes in cellular excitability and contractility. [, , , , ]

- Activation of other signaling pathways: this compound can activate alternative signaling pathways, such as the cytosolic phospholipase A2 (cPLA2) pathway, leading to arachidonic acid release and downstream effects independent of cAMP. [, ]

Q4: Are the effects of this compound always mediated by cAMP?

A4: No, while this compound can stimulate cAMP production through β2-ARs, research suggests that some of its effects, particularly in cardiac myocytes, may be independent of cAMP and involve alternative signaling pathways like cPLA2. [, , ]

Q5: Does this compound interact with β1-adrenergic receptors (β1-ARs)?

A5: While this compound exhibits a higher affinity for β2-ARs, it can also interact with β1-ARs, albeit with lower potency. The relative contribution of β1-AR activation to this compound's effects depends on its concentration and the cell type being studied. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H26F3N3O5, and its molecular weight is 469.46 g/mol. Unfortunately, the provided research excerpts do not contain spectroscopic data for this compound.

Q7: What is known about the stability and formulation of this compound?

A7: While the provided excerpts don't detail specific stability or formulation strategies for this compound, they highlight the importance of considering factors like solubility, bioavailability, and stability under various conditions when developing formulations for optimal drug delivery. []

Q8: What are the effects of this compound on the heart?

A8: this compound's cardiac effects are complex and vary with species, age, and disease state. Some key findings include:

- Positive inotropic effects: this compound can increase the force of contraction in cardiac muscle, although the mechanisms may differ between neonates and adults. [, , , ]

- Lusitropic effects: this compound can influence the rate of cardiac muscle relaxation. [, , ]

- Arrhythmogenic potential: Under certain conditions, particularly in heart failure, this compound can induce cardiac arrhythmias. This effect is linked to increased sarcoplasmic reticulum Ca2+ load and spontaneous Ca2+ release. []

Q9: How does this compound affect calcium handling in cardiac myocytes?

A9: this compound can modulate calcium handling by:

- Modulating L-type calcium currents (ICa,L): This effect can increase calcium influx into the cell, contributing to increased contractility. [, , , ]

- Influencing sarcoplasmic reticulum Ca2+ load: this compound can enhance SR Ca2+ load, potentially leading to spontaneous Ca2+ release and arrhythmias, especially in heart failure. []

- Modulating phospholamban phosphorylation: This effect can influence SR Ca2+ uptake and contribute to changes in Ca2+ handling. [, ]

Q10: What is the role of Gi proteins in this compound's cardiac effects?

A10: Research suggests that this compound can activate both Gs and Gi proteins downstream of β2-ARs in murine cardiac myocytes. Gi protein activation may counteract the stimulatory effects of Gs, leading to a blunted inotropic response. []

Q11: What are the age-related differences in this compound's cardiac effects?

A11: this compound's effects on cardiac contractility and relaxation differ between neonatal and adult animals. For instance, in rat ventricular myocytes, low concentrations of this compound enhance contractility and hasten relaxation in neonates but not in adults. [, ]

Q12: Does the extracellular matrix influence this compound's effects on cardiac myocytes?

A12: Yes, studies show that the extracellular matrix protein laminin can modulate this compound's effects on ICa,L in cardiac myocytes. This interaction appears to involve integrins and the actin cytoskeleton, highlighting the importance of cellular context in β2-AR signaling. [, ]

Q13: What is the potency and efficacy of this compound?

A13: The potency and efficacy of this compound vary depending on the specific response measured, cell type, and species. Studies have reported a range of EC50 values for this compound in different experimental settings, highlighting the importance of considering experimental context when interpreting its pharmacological activity. [, , ]

Q14: Does this compound exhibit selectivity for β2-ARs over other receptor subtypes?

A14: While this compound is considered a selective β2-AR agonist, it can activate other receptor subtypes, including β1-ARs and β3-ARs, at higher concentrations. Its selectivity profile is crucial when interpreting its pharmacological effects in different tissues. [, , , ]

Q15: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A15: The provided excerpts do not provide detailed information on this compound's absorption, distribution, metabolism, or excretion (ADME). Further research is needed to fully elucidate its pharmacokinetic profile. []

Q16: Has this compound been studied in clinical trials?

A16: While this compound has been used as a pharmacological tool to study β2-AR signaling in various experimental settings, the provided excerpts do not mention any clinical trials conducted with this compound.

Q17: What is known about the toxicity and safety profile of this compound?

A17: While the excerpts don't elaborate on specific toxicity data for this compound, they underscore the importance of considering potential adverse effects, particularly in the context of its arrhythmogenic potential in heart failure. [, ]

Q18: Are there any known resistance mechanisms to this compound?

A18: The provided excerpts don't provide information on specific resistance mechanisms to this compound. Further research is needed to explore this aspect. []

Q19: What analytical methods are used to characterize and quantify this compound?

A19: Common techniques used to study this compound and its effects include radioligand binding assays, fluorescence-based calcium imaging, patch-clamp electrophysiology, and biochemical assays for cAMP and protein phosphorylation. [, , , , ]

Q20: What is the environmental impact of this compound?

A20: The provided excerpts do not mention any specific information on the environmental impact or degradation of this compound. Further research is needed to address these aspects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.